molecular formula C20H25N3O3S2 B2817965 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide CAS No. 922022-28-4

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Cat. No.: B2817965
CAS No.: 922022-28-4
M. Wt: 419.56
InChI Key: IQELJYMENAILOZ-UHFFFAOYSA-N
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Description

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a synthetic organic compound featuring a thiazole core substituted with a 4-methylphenylsulfonamido group at position 2 and an acetamide-linked cyclohexenylethyl moiety at position 2. The cyclohexenyl group introduces hydrophobicity and stereoelectronic effects, influencing solubility and conformational stability.

Properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S2/c1-15-7-9-18(10-8-15)28(25,26)23-20-22-17(14-27-20)13-19(24)21-12-11-16-5-3-2-4-6-16/h5,7-10,14H,2-4,6,11-13H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQELJYMENAILOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCCC3=CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the thiazole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Cyclohexene Derivative Preparation: The cyclohexene derivative can be prepared through the hydrogenation of cyclohexanone followed by dehydrogenation.

    Final Coupling: The final step involves coupling the cyclohexene derivative with the thiazole-sulfonamide intermediate using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or ketones.

    Reduction: Reduction reactions can target the thiazole ring or the sulfonamide group, potentially altering the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for ketone formation.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution at the sulfonamide group.

Major Products

    Oxidation: Epoxides, ketones.

    Reduction: Reduced thiazole derivatives, desulfonylated products.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the sulfonamide group, which is known for its antibacterial activity. The thiazole ring also contributes to potential bioactivity, making it a candidate for drug discovery and development.

Medicine

In medicine, N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide could be investigated for its potential as an antimicrobial agent or as a lead compound for the development of new therapeutic agents targeting specific diseases.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide likely involves interactions with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The thiazole ring may interact with nucleic acids or proteins, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from the evidence, focusing on heterocyclic cores, substituents, and synthetic methodologies.

Structural Comparison

Key Features of Analogs:

Compound Name / ID Core Structure Substituents/Linkers Spectral Data (Selected) Reference
Target Compound Thiazole 2-(4-methylphenylsulfonamido), 4-(cyclohexenylethyl acetamide) Not provided in evidence. -
N-(5-(N-(2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol-2-yl)benzamide (5) Oxazole-Thiazole Sulfamoyl bridge, phenyl groups IR: C=O (1670 cm⁻¹), NMR: δ 7.2–8.1 (aromatic protons)
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5) Quinazolinone Thioacetamide linker, sulfamoylphenyl MP: 269.0°C; HRMS: [M+H]+ calculated for C22H19N4O3S2: 463.09
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(3-nitrophenyl)acetamide (6c) Triazole Naphthyloxy-methyl, nitro-substituted phenyl IR: NO2 (1535 cm⁻¹); ¹H NMR: δ 8.61 (s, Ar–H)
{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}[(cyclohex-1-en-1-yl)methyl]amine hydrochloride Oxazole Chlorophenyl, cyclohexenylmethyl MDL Mol. Formula: C22H21Cl3N4O2; Mol. Weight: 511.86

Analysis:

  • Heterocyclic Core Diversity: The target compound’s thiazole core differentiates it from oxazole (), triazole (), and quinazolinone () analogs.
  • Substituent Effects: The 4-methylphenylsulfonamido group in the target compound is less electron-withdrawing compared to nitro groups in triazole analogs (e.g., 6c in ), which may reduce reactivity but improve metabolic stability.

Spectral and Physicochemical Properties

  • IR Spectroscopy: Sulfonamido groups in the target compound would exhibit C=O (~1670 cm⁻¹) and S=O (~1300 cm⁻¹) stretches, aligning with analogs in . The absence of nitro (1535 cm⁻¹ in ) or thioether (C–S, ~700 cm⁻¹ in ) bands distinguishes it further.
  • NMR Trends: Aromatic protons in the 4-methylphenyl group would resonate near δ 7.2–7.5, similar to phenylthiazole derivatives (). The cyclohexenyl protons would show complex splitting (δ 1.5–2.5), as seen in .

Research Findings and Implications

  • Synthetic Challenges: Unlike triazole analogs synthesized via click chemistry (), the target compound’s synthesis may require regioselective sulfonamidation to avoid byproducts.
  • Potential Applications: While direct bioactivity data are lacking, sulfonamido-thiazole hybrids in exhibit enzyme inhibitory properties, suggesting the target compound could be explored for similar therapeutic roles.

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